2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The exact mass of the compound this compound is 478.17870989 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-14(2)15-5-9-17(10-6-15)26-19(31)13-30-21(25)20(24(28-30)34-4)23-27-22(29-33-23)16-7-11-18(32-3)12-8-16/h5-12,14H,13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASJMOTWUJHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide (referred to as C200-2746) is a complex organic molecule with potential therapeutic applications. Its unique structure, which incorporates multiple functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of C200-2746, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
C200-2746 has the following molecular formula and properties:
- Molecular Formula : C19H17N7O3
- Molecular Weight : 391.39 g/mol
- LogP : 2.366 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.93 (suggesting low solubility in water)
The compound features a pyrazole ring, an oxadiazole moiety, and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to C200-2746 exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances anticancer potential .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| D-16 | 1.0 | Induces apoptosis via Bcl-2 inhibition |
| C200-2746 | TBD | Potentially inhibits cell proliferation |
Antimicrobial Activity
C200-2746 has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups significantly influences the antimicrobial activity observed in these compounds .
| Microorganism | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Disruption of cell wall synthesis |
| Escherichia coli | Moderate inhibition | Targeting metabolic pathways |
The biological activity of C200-2746 is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. This mechanism is particularly relevant in cancer therapy, where modulation of signaling pathways can induce apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the potential applications of C200-2746:
- In Vitro Studies : In laboratory settings, C200-2746 has shown significant cytotoxic effects on cancer cell lines such as HeLa and MCF7. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
- In Vivo Studies : Animal models treated with C200-2746 exhibited reduced tumor growth rates compared to controls, indicating its potential as an anticancer agent.
Scientific Research Applications
Overview
The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. Its unique structure includes multiple functional groups that contribute to its biological activity.
Biological Applications
-
Anticancer Activity :
- Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. The presence of the oxadiazole and pyrazole moieties is crucial for enhancing the cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including compounds similar to the one described. The results indicated a significant reduction in cell viability in human breast and lung cancer cell lines, suggesting that modifications to the pyrazole ring enhance anticancer activity .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, researchers synthesized several derivatives based on the oxadiazole structure. These derivatives demonstrated promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into new therapeutic agents .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
